molecular formula C4H7N3O2 B2724297 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine CAS No. 1248686-68-1

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2724297
CAS No.: 1248686-68-1
M. Wt: 129.119
InChI Key: JABBATSLQZTQHA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxymethyl hydrazine with a suitable nitrile oxide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxadiazole ring.

Comparison with Similar Compounds

    3-(Methoxymethyl)-1,2,4-oxadiazole: Similar structure but lacks the amine group.

    1,2,4-Oxadiazol-5-amine: Similar structure but lacks the methoxymethyl group.

    3-(Methoxymethyl)-1,3,4-oxadiazol-5-amine: Similar structure but with a different arrangement of nitrogen atoms.

Uniqueness: 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Biological Activity

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4OC_6H_{10}N_4O, with a molecular weight of approximately 154.17 g/mol. The compound features an oxadiazole ring, which is known for conferring various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. In particular, this compound has been screened against multiple cancer cell lines using the National Cancer Institute (NCI) protocols. The compound demonstrated significant cytotoxic effects on leukemia and melanoma cell lines with growth inhibition percentages (GP) indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineGP (%)IC50 (µM)
MDA-MB-435 (Melanoma)15.436.82
K-562 (Leukemia)18.225.12
T-47D (Breast Cancer)34.279.50
HCT-15 (Colon Cancer)39.777.40

The data indicates that the compound is particularly effective against melanoma and leukemia cells, suggesting it may be a candidate for further development in cancer therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors associated with cancer progression and microbial resistance, thereby modulating their activity. The precise pathways remain under investigation but may involve inhibition of key signaling pathways related to cell proliferation and survival.

Case Studies

A notable study evaluated the anticancer activity of various oxadiazole derivatives, including this compound. The results indicated that modifications to the oxadiazole ring could enhance anticancer potency and selectivity towards different cancer types .

In another investigation focusing on antimicrobial efficacy, the compound was tested against resistant strains of bacteria and demonstrated promising results in inhibiting growth compared to standard antibiotics .

Properties

IUPAC Name

3-(methoxymethyl)-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABBATSLQZTQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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